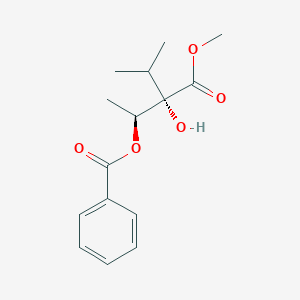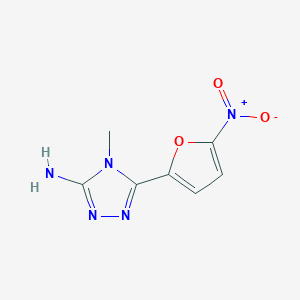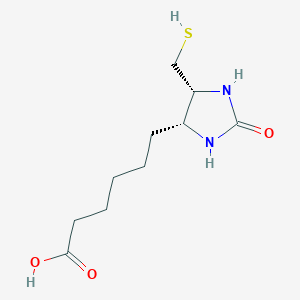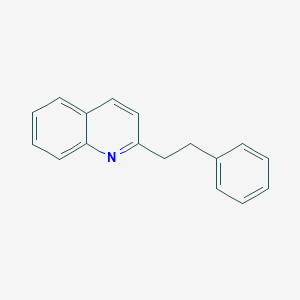
2-Phenethylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenethylquinoline is a chemical compound that belongs to the class of quinoline derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Wissenschaftliche Forschungsanwendungen
2-Phenethylquinoline has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2-Phenethylquinoline has been shown to possess antitumor, anti-inflammatory, and antimicrobial activities. In material science, 2-Phenethylquinoline has been used as a building block for the synthesis of organic semiconductors and fluorescent probes. In organic synthesis, 2-Phenethylquinoline has been used as a starting material for the synthesis of various compounds, including alkaloids and heterocycles.
Wirkmechanismus
The mechanism of action of 2-Phenethylquinoline is not well understood. However, it has been suggested that its biological activities are mediated through the inhibition of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and topoisomerase II (Topo II).
Biochemische Und Physiologische Effekte
2-Phenethylquinoline has been shown to possess various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to possess anti-inflammatory and antimicrobial activities. In vivo studies have shown that it possesses analgesic and anticonvulsant activities.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Phenethylquinoline in lab experiments include its ease of synthesis, low cost, and broad range of biological activities. However, its limitations include its low solubility in water, which can limit its use in aqueous-based assays, and its potential toxicity, which can limit its use in vivo studies.
Zukünftige Richtungen
There are several future directions for the study of 2-Phenethylquinoline. One direction is to further explore its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further studies are needed to evaluate its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. Finally, more studies are needed to evaluate its safety and toxicity in vivo and to identify potential drug candidates for various diseases.
Synthesemethoden
The synthesis of 2-Phenethylquinoline can be achieved through various methods, including the Pictet-Spengler reaction, Friedländer synthesis, and Skraup synthesis. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. The Friedländer synthesis involves the condensation of an aromatic aldehyde with an amino-acid in the presence of an acid catalyst. The Skraup synthesis involves the condensation of aniline with a ketone or aldehyde in the presence of a sulfuric acid catalyst.
Eigenschaften
CAS-Nummer |
1613-41-8 |
|---|---|
Produktname |
2-Phenethylquinoline |
Molekularformel |
C17H15N |
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
2-(2-phenylethyl)quinoline |
InChI |
InChI=1S/C17H15N/c1-2-6-14(7-3-1)10-12-16-13-11-15-8-4-5-9-17(15)18-16/h1-9,11,13H,10,12H2 |
InChI-Schlüssel |
OKKXXGHSFMJXRJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC2=NC3=CC=CC=C3C=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)CCC2=NC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



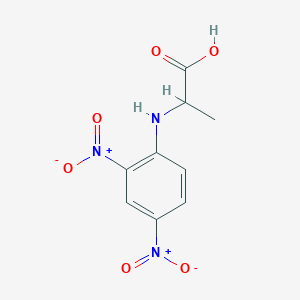
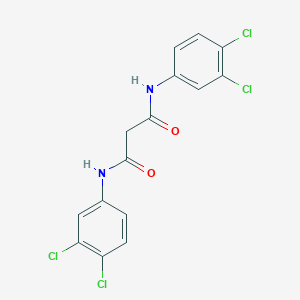
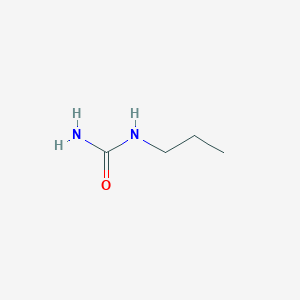
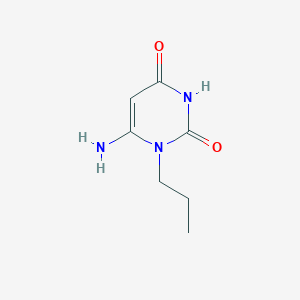
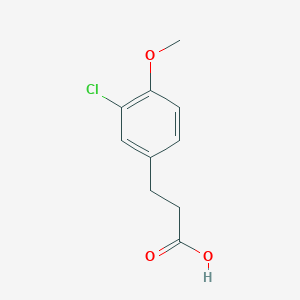
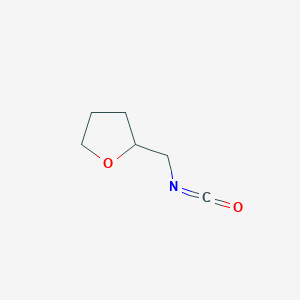
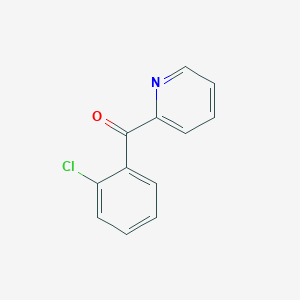
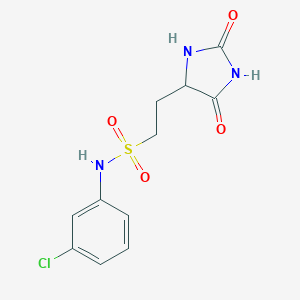
![Sodium 4-[[4-[(2,4-diaminophenyl)azo]naphthyl]azo]naphthalene-1-sulphonate](/img/structure/B156773.png)
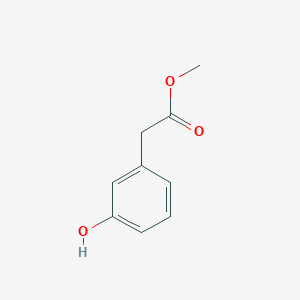
![1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol](/img/structure/B156777.png)
